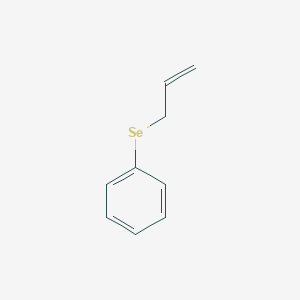

Allyl phenyl selenide

Description

Properties

IUPAC Name |

prop-2-enylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVAUOKQFBXKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Allyl Phenyl Selenide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allyl phenyl selenide, a versatile organoselenium compound with applications in organic synthesis. This document details established synthetic methodologies, thorough characterization data, and explicit experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several effective methods, primarily involving the formation of a carbon-selenium bond between a phenylseleno moiety and an allyl group. The most common approaches include the reaction of a phenylseleno nucleophile with an allyl halide and palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic route may depend on the availability of starting materials, desired yield, and reaction conditions. Below is a summary of common methods for the preparation of this compound.

| Method | Starting Materials | Reagents & Conditions | Yield | Reference |

| Method A: From Diphenyl Diselenide | Diphenyl diselenide, Allyl bromide | 1. Sodium borohydride (NaBH₄), Ethanol (EtOH) 2. Room Temperature | Good | [1][2] |

| Method B: From Selenophenol | Selenophenol, Allyl bromide | Sodium hydroxide (NaOH), Ethanol (EtOH), Room Temperature | 85-95% | [1] |

| Method C: Palladium-Catalyzed Decarboxylative Coupling | Allyl carbonate, Phenylselenyl bromide | Pd(PPh₃)₄, THF, Room Temperature | Varies | [3] |

Reaction Pathway: Synthesis from Diphenyl Diselenide

A widely utilized method for the synthesis of this compound involves the in situ generation of a phenylselenide anion from diphenyl diselenide, which then undergoes nucleophilic substitution with an allyl halide.

Caption: Reaction pathway for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Spectrometric Data

The following tables summarize the key characterization data for this compound.

Table 2.1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂C= | 5.15 - 5.24 | m | |

| =CH- | 5.87 - 5.95 | m | |

| -Se-CH₂- | 3.97 | d | 5.37 |

| Aromatic-H | 7.27 | m |

Table 2.2: ¹³C NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) |

| -Se-C H₂- | 34.0 |

| H₂C = | 117.4 |

| =C H- | 134.5 |

| Aromatic-C | 127.2, 129.2, 132.8 |

| Aromatic-C-Se | 130.5 |

Table 2.3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3075 - 3010 | =C-H stretch (alkene & aromatic) | Medium |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1630 | C=C stretch (alkene) | Medium |

| 1580, 1480, 1440 | C=C stretch (aromatic) | Medium-Strong |

| 990, 915 | =C-H bend (alkene) | Strong |

| 735, 690 | C-H bend (aromatic) | Strong |

| ~570 | C-Se stretch | Weak-Medium |

Table 2.4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 198 | [M]⁺ (most abundant isotope) |

| 157 | [M - C₃H₅]⁺ |

| 117 | [C₉H₉]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Characterization Workflow

The general workflow for the characterization of synthesized this compound is outlined below.

Caption: General workflow for the characterization of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Synthesis from Diphenyl Diselenide

This protocol describes the reduction of diphenyl diselenide to sodium phenylselenide, followed by reaction with allyl bromide.[1][2]

Materials:

-

Diphenyl diselenide (1.0 mmol)

-

Sodium borohydride (2.0 mmol)

-

Ethanol (20 mL)

-

Allyl bromide (1.2 mmol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of diphenyl diselenide in ethanol, add sodium borohydride portion-wise at room temperature under an inert atmosphere.

-

Stir the mixture until the yellow color of the diphenyl diselenide disappears, indicating the formation of sodium phenylselenide.

-

Add allyl bromide dropwise to the reaction mixture and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Method B: Synthesis from Selenophenol

This method involves the direct reaction of selenophenol with allyl bromide in the presence of a base.[1]

Materials:

-

Selenophenol (1.0 mmol)

-

Sodium hydroxide (1.0 mmol)

-

Ethanol (15 mL)

-

Allyl bromide (1.1 mmol)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve selenophenol in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium salt of selenophenol.

-

Add allyl bromide to the reaction mixture and stir at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, add water and extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel to yield this compound.

Safety Considerations

Organoselenium compounds can be toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of selenium-containing waste according to institutional guidelines.

References

Allyl phenyl selenide molecular structure and formula

An In-depth Technical Guide to Allyl Phenyl Selenide: Molecular Structure, Properties, and Reactivity

Introduction

Organoselenium compounds have emerged as a significant class of molecules in organic synthesis, materials science, and medicinal chemistry due to the unique properties of the selenium atom.[1] Characterized by a carbon-selenium bond, these compounds exhibit distinct reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate electronegativity, larger atomic radius, and ability to exist in various oxidation states.[1] Among this versatile family, this compound stands out as a crucial model substrate. Its structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal candidate for investigating a wide array of chemical transformations and for serving as a versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, with the IUPAC name prop-2-enylselanylbenzene, is structurally composed of a phenyl group and an allyl group linked by a selenium atom.[2] This structure is fundamental to its chemical behavior, particularly the reactivity associated with the allylic position and the selenium center.

Table 1: Molecular Properties and Identifiers of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀Se | [2][3][4] |

| Molecular Weight | 197.15 g/mol | [1][2] |

| IUPAC Name | prop-2-enylselanylbenzene | [2] |

| CAS Number | 14370-82-2 | [1][2] |

| Density | 1.308 g/mL at 20 °C | [3][5][6] |

| InChI | InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | [2][7] |

| InChIKey | HGVAUOKQFBXKDV-UHFFFAOYSA-N | [1][2][7] |

| SMILES | C=CC[Se]C1=CC=CC=C1 |[2][7] |

When handling, it is important to note that while pure this compound is not excessively malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium compounds.[5] It is stable indefinitely when stored in a freezer but will slowly decompose and turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[5]

Spectroscopic Characterization

The structure of this compound has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃) δ 7.55-7.50 (m, 2H, Ar-H), 7.33-7.27 (m, 3H, Ar-H), 6.06-5.93 (m, 1H, -CH=CH₂), 5.02 (dq, 1H, J = 16.7, 1.4 Hz, -CH=CH ₂), 4.97 (dt, 1H, J = 9.9, 0.9 Hz, -CH=CH ₂), 3.57 (d, 1H, J = 7.2 Hz, -Se-CH₂-) | [8] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 134.4 (CH=CH₂), 133.3 (Ar-CH), 129.9 (Ar-C), 128.9 (Ar-CH), 127.1 (Ar-CH), 116.8 (CH=CH₂), 30.7 (CH₂SePh) | [8] |

| HRMS (EI+) | Calculated for [M⁺]: 197.9948; Found: 197.9951 |[8] |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound shows an abundant molecular ion (M⁺) peak, confirming its molecular weight.[9] The fragmentation is dominated by α-cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to [M - SeH]⁺, [M - CH₃]⁺, and [M - C₂H₄]⁺, which are attributed to a Claisen rearrangement occurring in the ion source of the mass spectrometer prior to fragmentation.[9][10]

Infrared (IR) Spectroscopy

While a specific, fully interpreted spectrum is not detailed in the provided literature, the expected characteristic IR absorptions for this compound can be inferred from its functional groups. Key absorptions would include:

-

Aromatic C-H stretching: ~3020-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹[11]

-

Alkene C=C stretching: ~1640-1680 cm⁻¹[11]

-

Aromatic C=C stretching: Bands in the ~1450-1600 cm⁻¹ region

-

=C-H out-of-plane bending: Strong bands in the 700-1000 cm⁻¹ range, which can help identify the substitution pattern of the alkene.[11]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, accessible through several reliable methods.

Experimental Protocol: Synthesis via Nucleophilic Substitution

One of the most common and effective methods for synthesizing this compound is the Sₙ2 reaction between an allyl halide and a selenophenolate anion.[1] This protocol is adapted from general procedures for selenide synthesis.[1][5]

Objective: To synthesize this compound from benzeneselenol and allyl bromide.

Materials:

-

Benzeneselenol (C₆H₅SeH)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) for deprotonation/reduction

-

Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:

-

Preparation of Phenylselenolate: Diphenyl diselenide can be reduced to sodium phenylselenolate using a reducing agent like NaBH₄. Alternatively, benzeneselenol can be deprotonated with a base like NaOH. For the latter, dissolve benzeneselenol (1 equivalent) in ethanol in a round-bottom flask under a nitrogen atmosphere.

-

Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at room temperature until a clear, homogeneous solution of sodium phenylselenolate (C₆H₅SeNa) is formed.

-

Nucleophilic Substitution: To the freshly prepared solution of sodium phenylselenolate, add allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol or diphenyl diselenide) is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions

This compound is a precursor to several important transformations, primarily driven by the oxidation of the selenium atom.

Oxidation and[2][9]-Sigmatropic Rearrangement: The selenium atom in this compound can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a highly unstable intermediate that rapidly undergoes a concerted, pericyclic[2][9]-sigmatropic rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry, providing a stereocontrolled route to functionalized allylic alcohols.[1]

Caption: Synthesis and key reactivity pathway of this compound.

Conclusion

This compound is a fundamentally important molecule in the field of organoselenium chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool for both synthetic applications and the study of complex reaction mechanisms like sigmatropic rearrangements.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its potential in the creation of novel and complex molecular architectures.

References

- 1. This compound | 14370-82-2 | Benchchem [benchchem.com]

- 2. This compound | C9H10Se | CID 4192696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14370-82-2 | Chemsrc [chemsrc.com]

- 4. 14370-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 14370-82-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound(14370-82-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Allyl Phenyl Selenide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allyl phenyl selenide, a versatile organoselenium compound. It covers its fundamental chemical identity, physical and chemical properties, and key experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | prop-2-enylselanylbenzene[1] |

| CAS Number | 14370-82-2[2][3][4][5][6] |

| Molecular Formula | C₉H₁₀Se[1][2] |

| Molecular Weight | 197.14 g/mol [2] |

| Synonyms | (Allylseleno)benzene, Phenyl allyl selenide, 3-(Phenylseleno)-1-propene, Phenyl (2-propenyl) selenide[2][5][6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthetic protocols, and for the interpretation of experimental results.

| Property | Value |

| Density | 1.308 g/mL at 20 °C[2][4][5] |

| Boiling Point | 109-110 °C (at 37 Torr)[2] |

| Melting Point | 10 °C[2] |

| Refractive Index | n20/D 1.598[2][4] |

| Solubility | Insoluble in water; soluble in most organic solvents[2] |

| Storage Temperature | 2-8 °C[2] |

Synthesis of this compound

This compound is a valuable model substrate in organic chemistry due to its reactive allyl group and the phenylseleno moiety.[3] These features make it an ideal candidate for studying a variety of chemical transformations.[3] The primary and most widely used method for its synthesis involves the nucleophilic substitution reaction between an allyl halide and a selenophenol derivative.[3]

This protocol outlines the synthesis of this compound from diphenyl diselenide, a common starting material.

Materials:

-

Diphenyl diselenide

-

Sodium borohydride (or other suitable reducing agent)

-

Allyl bromide (or other allyl halides like allyl chloride or allyl iodide)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reduction of Diphenyl Diselenide: Diphenyl diselenide is reduced to generate the selenophenolate anion (PhSe⁻). This can be achieved by reacting diphenyl diselenide with a reducing agent like sodium borohydride in an appropriate solvent, such as ethanol.

-

Nucleophilic Attack: The in situ generated selenophenolate anion acts as a potent nucleophile.[3]

-

Addition of Allyl Halide: An allyl halide, such as allyl bromide, is then added to the reaction mixture. The selenophenolate anion attacks the allyl halide in an Sₙ2 reaction, displacing the halide and forming the carbon-selenium bond.[3]

-

Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove any inorganic byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Below is a workflow diagram illustrating this synthetic pathway.

Handling and Storage

This compound should be handled with care in a well-ventilated fume hood due to the general toxicity of organoselenium compounds.[2] While the pure compound is not excessively malodorous, proper safety precautions are necessary.[2] For long-term storage, it is recommended to keep it in a freezer, where it remains stable indefinitely.[2] At room temperature and under ambient light, it can slowly decompose, turning yellow due to the formation of diphenyl diselenide.[2]

Applications in Research

The unique reactivity of the carbon-selenium bond, which is weaker than corresponding carbon-sulfur and carbon-oxygen bonds, allows for reactions that are otherwise difficult to achieve.[3] this compound has been extensively used as a model substrate in the study of sigmatropic rearrangements, particularly the seleno-Claisen rearrangement, providing valuable insights into the mechanisms of these fundamental organic transformations.[3] Its behavior in oxidation reactions and transition metal-catalyzed processes has also been widely explored, contributing to the development of new synthetic methodologies.[3]

References

- 1. This compound | C9H10Se | CID 4192696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14370-82-2 [chemicalbook.com]

- 3. This compound | 14370-82-2 | Benchchem [benchchem.com]

- 4. This compound | CAS#:14370-82-2 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 14370-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Dawn of Organoselenium Chemistry: A Technical Guide to Its Discovery and Enduring Legacy

For Immediate Release

This in-depth technical guide explores the discovery and history of organoselenium compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this dynamic field. From the serendipitous discoveries of the 19th century to the cutting-edge applications in modern medicine, this guide illuminates the pivotal moments, key experimental protocols, and the intricate signaling pathways that define the ever-expanding world of organoselenium chemistry.

The Genesis of a New Field: Early Syntheses and Discoveries

The journey into the world of organoselenium compounds began in the 19th century, with early chemists exploring the reactivity of newly discovered selenium. The first scientifically documented synthesis of an organoselenium compound was achieved in 1836 by Carl Jacob Löwig, who successfully prepared diethyl selenide.[1] This was followed in 1847 by the work of Friedrich Wöhler and C. Siemens, who synthesized the first selenol, ethyl selenol, which they termed "Selenmercaptan". These pioneering efforts laid the groundwork for a field that would blossom over the next century and a half.

A surge of interest in organoselenium chemistry emerged in the 1970s, fueled by two significant discoveries. The first was the development of selenoxide elimination, a powerful new synthetic tool for introducing carbon-carbon double bonds. The second, and arguably more profound, discovery was the identification of selenium as an essential component of the enzyme glutathione peroxidase, revealing the critical role of organoselenium compounds in biological systems. This discovery opened the door to understanding the vital functions of "selenoproteins" in human health and disease.

Quantitative Data on Early Organoselenium Compounds

The early organoselenium compounds, though challenging to handle due to their pungent odors, were characterized by their unique physical and chemical properties. A summary of key quantitative data for these foundational molecules is presented below, offering a comparative look at their fundamental characteristics.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Diethyl Selenide | (C₂H₅)₂Se | 137.08 | -87 | 108-111 | 1.232 |

| Ethyl Selenol | C₂H₅SeH | 109.03 | - | 54 | 1.395 |

Table 1: Physical Properties of Early Organoselenium Compounds

The reactivity of organoselenium compounds is intrinsically linked to the nature of the carbon-selenium bond. The following table provides a comparison of bond dissociation energies and pKa values, highlighting the differences between organoselenium compounds and their sulfur and oxygen analogs.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-O | ~358 |

| C-S | 272 |

| C-Se | 234 |

Table 2: Comparison of Bond Dissociation Energies [2][3]

| Compound Type | Example | pKa |

| Alcohol | CH₃OH | ~15.5 |

| Thiol | CH₃SH | ~10.7 |

| Selenol | CH₃SeH | ~5.2 |

Table 3: Comparison of pKa Values for Simple Alkanols, Thiols, and Selenols [2][4]

Foundational Experimental Protocols

To provide a practical understanding of the pioneering work in this field, this section details the methodologies for the synthesis of diethyl selenide and ethyl selenol, based on the original 19th-century reports. Additionally, a modern experimental protocol for the synthesis of an organoselenium compound is provided for comparison.

Historical Synthesis of Diethyl Selenide (Löwig, 1836)

This protocol is an interpretation of the 19th-century experimental description.

Reactants:

-

Potassium ethyl sulfate (C₂H₅KSO₄)

-

Potassium selenide (K₂Se)

Procedure:

-

Potassium selenide is prepared by fusing potassium carbonate with selenium.

-

A concentrated aqueous solution of potassium ethyl sulfate is mixed with a concentrated aqueous solution of potassium selenide.

-

The mixture is distilled.

-

The distillate, a colorless liquid with a highly unpleasant odor, is collected as diethyl selenide.

Historical Synthesis of Ethyl Selenol (Wöhler and Siemens, 1847)

This protocol is an interpretation of the 19th-century experimental description.

Reactants:

-

Calcium ethyl sulfate ((C₂H₅)₂Ca(SO₄)₂)

-

Potassium hydroselenide (KSeH)

Procedure:

-

A solution of calcium ethyl sulfate is prepared.

-

A solution of potassium hydroselenide is prepared by passing hydrogen selenide gas through a solution of potassium hydroxide.

-

The two solutions are mixed and heated.

-

The resulting mixture is distilled to yield ethyl selenol, a liquid described as having a most disagreeable odor.

Modern Synthesis of Diethyl Selenodiglycolate

This protocol is adapted from a contemporary literature procedure.[5]

Reactants:

-

Elemental selenium (Se)

-

Sodium borohydride (NaBH₄)

-

Ethyl chloroacetate (ClCH₂COOC₂H₅)

-

Water (H₂O)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of elemental selenium (1.0 g; 12.6 mmol) in water (10 mL) under a nitrogen atmosphere, an aqueous solution of sodium borohydride (1.0 g; 26.5 mmol, in 10 mL of H₂O) is added.

-

Neat ethyl chloroacetate (3.08 g; 25.2 mmol) is added dropwise to the resulting solution of the selenium nucleophile at room temperature.

-

After stirring for 30 minutes, ethyl acetate (25 mL) is added to the solution.

-

The organic phase is collected, dried over magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield diethyl selenodiglycolate as a yellow oil (3.2 g; 90% yield).[5]

Organoselenium Compounds in Biological Signaling Pathways

The discovery of selenocysteine as the 21st amino acid underscored the profound importance of organoselenium compounds in biology. Selenoproteins, which incorporate selenocysteine at their active sites, are critical players in a variety of cellular processes, most notably in redox signaling and antioxidant defense. Two of the most well-characterized families of selenoproteins are the glutathione peroxidases (GPx) and thioredoxin reductases (TrxR).

The Glutathione Peroxidase (GPx) Catalytic Cycle

Glutathione peroxidases are a family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. The catalytic cycle involves the selenocysteine residue at the active site.

The Thioredoxin Reductase (TrxR) Catalytic Cycle

Thioredoxin reductases are enzymes that reduce thioredoxin, a small protein that is a key component of the thioredoxin system. This system is involved in a wide range of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress. The catalytic mechanism of mammalian TrxR involves a C-terminal selenocysteine residue.

Conclusion

From their initial, odorous beginnings in 19th-century laboratories to their central role in modern biochemistry and medicine, organoselenium compounds have traversed a remarkable scientific journey. This technical guide has provided a glimpse into the foundational discoveries, key experimental procedures, and vital biological functions that have shaped this field. As research continues to uncover the vast therapeutic potential of these fascinating molecules, the legacy of Löwig, Wöhler, and Siemens endures, reminding us that even the most unassuming discoveries can lead to profound scientific advancements.

References

- 1. Diethyl selenide - Wikipedia [en.wikipedia.org]

- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 3. "C-O And C-S Bonds: Stability, Bond Dissociation Energies, And Resonanc" by C. M. Hadad, Paul R. Rablen et al. [works.swarthmore.edu]

- 4. Selenol - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

Allyl Phenyl Selenide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl selenide is a versatile organoselenium reagent with significant applications in organic synthesis. Its stability is a critical factor for ensuring reproducibility and safety in experimental settings. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its assessment. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling of this compound.

Chemical Stability Profile

This compound is a relatively stable compound when stored under optimal conditions. However, it is susceptible to degradation upon exposure to environmental factors such as light, air (oxygen), and elevated temperatures.

Key Stability Characteristics:

-

Light Sensitivity: The compound can undergo photochemical degradation. Exposure to ambient light can initiate the formation of radical species, leading to decomposition.

-

Air Sensitivity: this compound is sensitive to atmospheric oxygen. Oxidation of the selenium atom is a primary degradation pathway.

-

Thermal Stability: While stable at reduced temperatures, prolonged exposure to room temperature or higher can accelerate degradation.

The primary degradation product upon exposure to light and air is diphenyl diselenide , which results in a yellow discoloration of the initially colorless liquid[1].

Upon deliberate or unintentional oxidation, for instance with reagents like hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or ozone (O₃), the selenium atom is converted to a selenoxide. This allyl phenyl selenoxide is an unstable intermediate that readily undergoes further reactions[2].

Decomposition Pathways

The decomposition of this compound is primarily driven by oxidation of the selenium atom. The resulting allyl phenyl selenoxide is a key intermediate that can follow two main competing pathways:

-

[2][3]-Sigmatropic Rearrangement: This is a concerted pericyclic reaction that is often the major pathway. It leads to the formation of an allylic selenenate ester, which upon hydrolysis yields an allylic alcohol. This rearrangement is a powerful tool in organic synthesis for the stereocontrolled formation of allylic alcohols.

-

Syn-Elimination: This pathway occurs if there is a hydrogen atom in the syn-periplanar orientation to the selenoxide group. It proceeds through a five-membered cyclic transition state to form an alkene and a selenenic acid (PhSeOH).

A visual representation of these decomposition pathways is provided below.

Figure 1. Decomposition pathways of this compound upon oxidation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20 °C to 0 °C) for long-term storage.[1] Refrigerated (2 °C to 8 °C) for short-term use. | Minimizes thermal degradation and slows the rate of decomposition reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the selenium atom. |

| Container | Amber glass vial or bottle with a tightly sealing cap. | Protects from light exposure and prevents ingress of air and moisture. |

| Incompatible Materials | Strong oxidizing agents. | Reacts vigorously, leading to rapid decomposition. |

Quantitative Stability Data

The following table provides representative data from a hypothetical long-term stability study of this compound under various storage conditions. The purity is assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, and the formation of the primary degradation product, diphenyl diselenide, is quantified.

| Storage Condition | Time (Months) | Purity of this compound (%) | Diphenyl Diselenide (%) | Appearance |

| -20 °C, Dark, Inert Atmosphere | 0 | 99.8 | < 0.1 | Colorless Liquid |

| 6 | 99.7 | < 0.1 | Colorless Liquid | |

| 12 | 99.6 | 0.1 | Colorless Liquid | |

| 24 | 99.5 | 0.2 | Colorless Liquid | |

| 4 °C, Dark, Inert Atmosphere | 0 | 99.8 | < 0.1 | Colorless Liquid |

| 6 | 99.2 | 0.5 | Colorless Liquid | |

| 12 | 98.5 | 1.1 | Faint Yellow Tint | |

| 24 | 97.0 | 2.5 | Yellow Liquid | |

| 25 °C, Ambient Light, Air | 0 | 99.8 | < 0.1 | Colorless Liquid |

| 1 | 95.3 | 4.2 | Yellow Liquid | |

| 3 | 88.1 | 10.5 | Dark Yellow Liquid | |

| 6 | 75.6 | 22.8 | Brownish-Yellow Liquid |

Experimental Protocols

Protocol for Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluating the long-term stability of this compound.

Figure 2. Workflow for the long-term stability assessment of this compound.

Methodology:

-

Sample Preparation: A single, high-purity batch of this compound is aliquoted into multiple amber glass vials. For storage under an inert atmosphere, the vials are purged with argon or nitrogen before sealing.

-

Storage: The vials are stored under a minimum of three different conditions:

-

Long-term: -20 °C in the dark under an inert atmosphere.

-

Accelerated: 4 °C in the dark under an inert atmosphere.

-

Stressed: 25 °C with exposure to ambient light and air.

-

-

Time Points: Samples are withdrawn for analysis at specified intervals, such as 0, 3, 6, 12, and 24 months.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a photodiode array (PDA) detector is used for the quantitative analysis of this compound and its primary degradation product, diphenyl diselenide. A suitable method would involve a C18 column with a mobile phase of methanol and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to confirm the structural integrity of the compound and to detect any other potential degradation products.

-

Visual Inspection: The physical appearance of the sample, particularly any color change, is recorded at each time point.

-

-

Data Analysis: The percentage purity of this compound and the concentration of diphenyl diselenide are plotted against time for each storage condition to determine the degradation kinetics and establish a recommended shelf-life.

Protocol for Forced Degradation Study (Photostability)

This protocol is adapted from the ICH Q1B guidelines for photostability testing and is designed to evaluate the light sensitivity of this compound.

Methodology:

-

Sample Preparation: A solution of this compound in a photochemically inert solvent (e.g., acetonitrile) is prepared in a transparent container (e.g., quartz cuvette). A control sample is wrapped in aluminum foil to protect it from light.

-

Light Exposure: The sample is exposed to a light source that provides a combination of visible and ultraviolet light, as specified in the ICH guidelines. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.

-

Analysis: The exposed and control samples are analyzed by HPLC-PDA at various time points during the exposure to monitor the degradation of this compound and the formation of photoproducts.

-

Results: The results will indicate the photosensitivity of the compound and help in identifying the major photodegradation products.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential toxicity of organoselenium compounds, appropriate safety precautions must be taken when handling this compound.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The stability of this compound is paramount for its effective use in research and development. This guide has outlined the key factors influencing its stability, provided recommendations for optimal storage, and detailed experimental protocols for its assessment. By adhering to these guidelines, researchers can ensure the quality and reliability of this important synthetic reagent.

References

The Chemistry of Allyl Phenyl Selenide: A Comprehensive Technical Guide

Introduction

Organoselenium compounds have emerged as a significant class of reagents and intermediates in modern organic synthesis, materials science, and medicinal chemistry.[1] The unique electronic and steric properties of selenium, such as its moderate electronegativity, large atomic radius, and the ability to exist in various oxidation states, confer distinct reactivity upon these molecules compared to their sulfur and oxygen counterparts.[1] Among the diverse family of organoselenium compounds, allyl phenyl selenide stands out as a versatile and pivotal molecule. Its structure, featuring a reactive allyl group and a phenylseleno moiety, makes it an ideal substrate for a wide array of chemical transformations and for probing the intricacies of organic reaction mechanisms.[1] This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The preparation of this compound is fundamental to its application in organic synthesis. Several reliable methods have been developed, primarily centered around the formation of the carbon-selenium (C-Se) bond.

Nucleophilic Substitution

A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction between an allyl halide (e.g., allyl bromide) and a selenophenol derivative. The core of this transformation is the attack of a selenolate anion (PhSe⁻) on the allyl halide, which displaces the halide and forms the C-Se bond.[1]

Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful and selective pathways to allyl selenides under mild conditions.[1] Palladium-catalyzed reactions, in particular, have been effectively employed. For instance, the decarboxylative coupling of allylic acetates or carbonates with diphenyl diselenide in the presence of a palladium catalyst is a notable method.[2]

From Allyl Alcohols

Allyl alcohols serve as readily available starting materials for the synthesis of organoselenium compounds. Their direct functionalization provides an atom-economical route to various selenide derivatives, including this compound.[1][3] This can be achieved by converting the alcohol to a good leaving group followed by substitution with a selenium nucleophile.

Table 1: Summary of Selected Synthetic Methods for this compound

| Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Allyl bromide, Diphenyl diselenide | NaBH₄, Ethanol, Room Temperature | Good | [4] |

| Cyclohexenyl acetate, Diphenyl diselenide | PdCl₂, PPh₃, SmI₂ in THF, Room Temperature, 16h | 0 | [2] |

| Allyl alcohol | O-(tert-Butyl) Se-phenyl selenocarbonate, Hydroiodic acid | Good | [3] |

| Allyl halide, Potassium seleno sulfate | In situ preparation of Se-allyl seleno Bunte salts | N/A | [5] |

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from diphenyl diselenide and allyl bromide.

Materials:

-

Diphenyl diselenide (PhSeSePh)

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

Allyl bromide

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of diphenyl diselenide in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium borohydride is added portion-wise to the solution at room temperature. The characteristic yellow color of the diselenide disappears as it is reduced to the colorless sodium phenyl selenolate (NaSePh).

-

Allyl bromide is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for a specified time (typically monitored by TLC until completion).

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.[4]

Reactivity and Key Transformations

This compound is a stable compound, but its reactivity can be readily unlocked, making it a valuable intermediate for a variety of synthetic transformations.

Oxidation and[6][7]-Sigmatropic Rearrangement

One of the most powerful applications of this compound chemistry involves its oxidation to the corresponding allyl phenyl selenoxide. This intermediate is generally unstable and readily undergoes a[6][7]-sigmatropic rearrangement to form an allylic selenenate ester. Subsequent hydrolysis of this ester yields a rearranged allylic alcohol.[1][8] This sequence is a cornerstone of organoselenium chemistry, providing a method for the 1,3-transposition of oxygen and carbon substituents. The rearrangement is a concerted, pericyclic reaction governed by orbital symmetry principles.[1]

Experimental Protocol: Oxidation and Rearrangement to an Allylic Alcohol

This protocol is a general procedure for the conversion of an allyl selenide to an allylic alcohol.[2]

Materials:

-

This compound

-

N,N'-dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether (Et₂O)

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In an open-air flask, the enantioenriched allyl selenide (e.g., (R)-3) (0.042 mmol) and N,N'-dimethylaminopyridine (0.21 mmol) are dissolved in THF (0.21 mL).[2]

-

The solution is cooled to -78 °C.

-

A 30% H₂O₂ solution (47.6 μL) is added dropwise.[2]

-

After stirring for 20 minutes, the solution is allowed to warm to room temperature and stirring is continued for 12 hours.[2]

-

The reaction is then diluted with 3 mL of Et₂O and 1 mL of hexane.

-

The mixture is dried over MgSO₄, filtered, and concentrated to yield the crude allylic alcohol.

-

The product is purified via flash column chromatography.

Synthesis of Allylic Amines

This compound can be converted into allylic amines through a process involving the formation of an electrophilic selenium species, which then reacts with an amine nucleophile. This transformation often proceeds with allylic rearrangement.

Experimental Protocol: Synthesis of an Allylic Amine

This procedure outlines the synthesis of an allylic amine from an enantioenriched allyl selenide.[2]

Materials:

-

Enantioenriched allyl selenide (0.067 mmol)

-

Triethylamine (Et₃N) (0.338 mmol)

-

Dry Methanol (MeOH) (337 μL)

-

N-Chlorosuccinimide (NCS) (0.067 mmol)

-

p-tert-Butylaniline

Procedure:

-

To a dried Schlenk flask, add the allyl selenide, Et₃N, and dry MeOH.[2]

-

Cool the reaction mixture to –25 °C.

-

Add NCS to the solution.

-

After 5 minutes, add p-tert-butylaniline at –20 °C.[2]

-

Allow the solution to warm to room temperature over 1.5 hours.[2]

-

Concentrate the solution and directly purify the residue by flash column chromatography (95:5 hexane:ethyl acetate) to isolate the allylic amine.[2]

Table 2: Selected Applications and Transformations of this compound

| Reaction Type | Reagents | Product Type | Key Features | Reference |

| [6][7]-Sigmatropic Rearrangement | H₂O₂, THF, -78 °C to RT | Allylic Alcohol | Forms rearranged allylic alcohols with high stereocontrol. | [1][2] |

| Allylic Amination | NCS, Et₃N, Amine, MeOH, -25 °C to RT | Allylic Amine | Synthesis of allylic amines, often with rearrangement. | [2][7] |

| Allylic Selenosulfide Rearrangement | Thiol, then PPh₃ | Allyl Alkyl Sulfide | Forms allylic sulfides via a deselenative rearrangement. | [5] |

| DNA Interstrand Cross-linking | Incorporation into DNA, then H₂O₂ activation | Cross-linked DNA | Potential application in anticancer therapy. | [1] |

Applications in Drug Development and Biology

The unique reactivity of this compound and related organoselenium compounds has positioned them as valuable tools in medicinal chemistry and drug development.

Anticancer Applications: DNA Cross-linking

This compound precursors have been incorporated into modified nucleosides to act as powerful agents for inducing DNA cross-linking.[1] When this modified nucleotide is part of a DNA duplex, the selenide can be activated by oxidation (e.g., with H₂O₂). The resulting allylic selenoxide undergoes a rapid[6][7]-sigmatropic rearrangement to form a highly electrophilic intermediate. This reactive species can then alkylate a nucleophilic site on an adjacent base, forming a stable interstrand cross-link. Such cross-links are highly cytotoxic lesions that can block DNA replication and transcription, a key mechanism for many anticancer agents.[1] This offers a novel strategy for producing DNA lesions with potential applications in photodynamic therapy and the development of targeted anticancer drugs.[1]

Biomimetic and Antioxidant Properties

This compound and related structures have been investigated for their ability to mimic the function of the natural selenoenzyme glutathione peroxidase (GPx).[1] GPx is a crucial antioxidant enzyme that catalyzes the reduction of harmful hydroperoxides using glutathione as the reducing agent. The selenium center in synthetic organoselenium compounds can cycle through different oxidation states to catalytically detoxify reactive oxygen species, making them promising candidates for the development of antioxidant drugs to combat diseases associated with oxidative stress.[1][9][10]

Conclusion

This compound is a molecule of significant strategic importance in organic chemistry. Its well-defined synthesis and predictable reactivity, particularly the oxidation/[6][7]-sigmatropic rearrangement cascade, have provided chemists with a powerful tool for the stereocontrolled synthesis of complex molecules like allylic alcohols and amines. Furthermore, its emerging applications in medicinal chemistry, from inducing therapeutic DNA damage to mimicking natural antioxidant enzymes, highlight the vast potential of organoselenium chemistry. For researchers in drug discovery and development, a thorough understanding of this compound chemistry opens new avenues for the design of novel therapeutic agents and synthetic strategies.

References

- 1. This compound | 14370-82-2 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dechalcogenative Allylic Selenosulfide And Disulfide Rearrangements: Complementary Methods For The Formation Of Allylic Sulfides In The Absence Of Electrophiles. Scope, Limitations, And Application To The Functionalization Of Unprotected Peptides In Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Versatility of Allyl Phenyl Selenide in Modern Organic Synthesis

Introduction

Allyl phenyl selenide is a versatile reagent in organic chemistry, primarily recognized for its participation in a variety of powerful transformations that enable the construction of complex molecular architectures.[1] Its unique reactivity, stemming from the presence of both a reactive allyl group and a phenylseleno moiety, makes it an invaluable tool for synthetic chemists.[1] The selenium atom's ability to exist in different oxidation states and the relative weakness of the carbon-selenium bond facilitate a range of reactions under mild conditions.[1] This document provides an overview of the key applications of this compound, complete with detailed protocols and mechanistic insights.

Key Applications

The synthetic utility of this compound is highlighted by its application in several key transformations:

-

[1][2]-Sigmatropic Rearrangements: This is one of the most prominent applications of this compound.[1][3] Oxidation of the selenide to the corresponding selenoxide, typically with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), generates an unstable intermediate.[1] This intermediate readily undergoes a[1][2]-sigmatropic rearrangement through a five-membered ring transition state to form an allylic selenenate.[4][5] Subsequent hydrolysis of the selenenate yields a rearranged allylic alcohol.[4][5] This reaction is highly stereoselective, with a strong preference for the formation of the E-alkene.[3] The enantioselectivity of the rearrangement can be influenced by the use of chiral oxidizing agents or by substitutions on the allyl group.[2][4]

-

Selenocyclization: this compound can serve as a precursor for electrophilic selenium species that can trigger cyclization reactions.[6] In the presence of an appropriate electrophile and an internal nucleophile within the same molecule, the selenium atom can activate the allyl double bond, leading to the formation of a seleniranium ion intermediate.[6] This intermediate is then trapped by the internal nucleophile to afford a variety of heterocyclic structures, such as selenoethers and selenolactones.[6]

-

Allylic Functionalization: The phenylseleno group can be used to direct the functionalization of the allylic position. For instance, in the presence of an oxidant and a nucleophile, the double bond can be transposed, leading to the introduction of a new functional group at the allylic position.[7] This transformation provides a route to multifunctional building blocks while preserving the double bond for further synthetic manipulations.[7]

-

Precursor to Allylic Amines and Other Derivatives: Allylic selenides can be converted into other valuable synthetic intermediates. For example, treatment with reagents like N-chlorosuccinimide (NCS) can lead to the formation of allylic chlorides.[8] Furthermore, allylic selenides can be transformed into allylic amines through a process involving the formation of a selenimide, followed by rearrangement.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative data for representative reactions involving this compound and its derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric[1][2]-Sigmatropic Rearrangement | α-Diazo Pyrazoleamide & this compound | Co(OTf)₂/L3-PiPr₂ (2 mol%) | CH₂Cl₂ | 2 h | 87 | 87 | [9] |

| Asymmetric[1][2]-Sigmatropic Rearrangement | α-Diazo Pyrazoleamide & this compound | Co(BF₄)₂·6H₂O/L2-Pi(OiPr)₂ (0.5 mol%) | CH₂Cl₂ | 3 min | 89 | 96 | [9] |

| Synthesis of β-tosylaminoselenides | This compound | Optimized Conditions | Optimized Solvent | - | >80 | - | [1] |

| Allylic Chlorination | Allyl MIDA Boronate & PhSeCl | NCS (1.1 equiv) / PhSeCl (10 mol%) | MeCN | - | 78 | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of an Allylic Alcohol via[1][2]-Sigmatropic Rearrangement of this compound

This protocol describes the oxidation of an this compound to the corresponding selenoxide, which then undergoes a spontaneous[1][2]-sigmatropic rearrangement and hydrolysis to yield an allylic alcohol.

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂) solution

-

N,N'-dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure: [8]

-

In a flask open to the air, dissolve the enantioenriched allyl selenide (0.042 mmol) and N,N'-dimethylaminopyridine (0.21 mmol) in tetrahydrofuran (0.21 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 30% hydrogen peroxide solution (47.6 μL) dropwise to the cooled solution.

-

Stir the reaction mixture for 20 minutes at -78 °C.

-

Allow the solution to warm to room temperature and continue stirring for 12 hours.

-

Dilute the reaction mixture with 3 mL of diethyl ether and 1 mL of hexane.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of an Allylic Amine from an Allylic Selenide

This protocol details the conversion of an enantioenriched allyl selenide to an allylic amine using N-chlorosuccinimide and an amine nucleophile.

Materials: [8]

-

Enantioenriched allyl selenide

-

Triethylamine (Et₃N)

-

Dry Methanol (MeOH)

-

N-chlorosuccinimide (NCS)

-

p-tert-butylaniline

-

Hexane

-

Ethyl acetate

Procedure: [8]

-

To a dried Schlenk flask, add the enantioenriched allyl selenide (0.067 mmol), triethylamine (0.338 mmol), and dry methanol (337 μL).

-

Cool the reaction mixture to –25 °C.

-

Add N-chlorosuccinimide (0.067 mmol) to the solution.

-

After stirring for 5 minutes, add p-tert-butylaniline at –20 °C.

-

Allow the solution to warm to room temperature over a period of 1.5 hours.

-

Concentrate the solution under reduced pressure.

-

Directly purify the residue by flash column chromatography (95:5 hexane:ethyl acetate) to isolate the allylic amine.

Visualizations

Caption: Workflow for the synthesis and subsequent[1][2]-sigmatropic rearrangement of this compound.

References

- 1. This compound | 14370-82-2 | Benchchem [benchchem.com]

- 2. "Theoretical Studies of 2,3 -Sigmatropic Rearrangements of Allylic Sele" by Craig A. Bayse and Sonia Antony [digitalcommons.odu.edu]

- 3. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]

- 4. Theoretical Studies of [2,3]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Application Notes and Protocols: Nucleophilic Substitution with Allyl Phenyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl selenide is a versatile reagent in organic synthesis, serving as a valuable precursor for the introduction of the allyl group. The carbon-selenium bond in this compound is readily cleaved by a variety of nucleophiles, making it an excellent electrophile in substitution reactions. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules that are of significant interest in medicinal chemistry and drug development.

Nucleophilic substitution reactions involving this compound can proceed through two main pathways: the direct substitution (SN2) and the allylic rearrangement (SN2'). The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the presence of catalysts, and the reaction conditions. Understanding and controlling these factors is crucial for achieving the desired synthetic outcome.

These application notes provide a detailed overview of the protocol for nucleophilic substitution reactions with this compound, including reaction mechanisms, experimental procedures for various classes of nucleophiles, and quantitative data to guide reaction optimization.

Reaction Mechanism

The nucleophilic substitution on this compound typically proceeds via a concerted SN2 or SN2' mechanism. The choice between these two pathways is a key consideration in planning the synthesis.

-

SN2 Pathway: In the SN2 mechanism, the nucleophile directly attacks the α-carbon (the carbon bonded to the selenium atom), displacing the phenylselenolate leaving group. This results in a product with the same connectivity as the starting material.

-

SN2' Pathway: In the SN2' mechanism, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond and displacement of the phenylselenolate group. This pathway often predominates, especially with soft nucleophiles and when steric hindrance at the α-carbon is significant[1].

The general mechanism can be visualized as follows:

Experimental Workflow

A typical experimental workflow for performing a nucleophilic substitution reaction with this compound involves the preparation of the nucleophile, the reaction with the electrophile under an inert atmosphere, and subsequent workup and purification of the product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that the optimal conditions may vary depending on the specific substrate and nucleophile used.

| Nucleophile Class | Specific Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Predominant Pathway |

| Organometallic | ||||||

| Organocuprates | (CH₃)₂CuLi | THF | -78 to 0 | 1-3 | 85-95 | SN2' |

| Grignard Reagents | PhMgBr | THF | 0 to rt | 2-4 | 70-85 | SN2' |

| Enolates | ||||||

| Ketone Enolate | Lithium cyclohexanone enolate | THF | -78 to rt | 3-6 | 65-80 | SN2 |

| Ester Enolate | Lithium ethyl acetate enolate | THF/HMPA | -78 to 0 | 2-5 | 70-85 | SN2 |

| Heteroatom | ||||||

| Alkoxides | NaOEt | EtOH | rt | 4-8 | 60-75 | SN2 |

| Thiolates | PhSNa | DMF | rt | 1-3 | 80-95 | SN2 |

| Amines | Piperidine | CH₃CN | 50 | 6-12 | 50-70 | SN2 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This compound is a toxic and odorous compound and should be handled in a well-ventilated fume hood.

Protocol 1: Reaction with Organocuprates (Gilman Reagents)

This protocol describes the SN2' selective reaction of an organocuprate with this compound.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., Methyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add CuI (1.1 equivalents).

-

Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to 0 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Grignard Reagents

This protocol outlines the reaction of a Grignard reagent with this compound, which also typically favors the SN2' pathway.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Alkylation of Ketone Enolates

This protocol details the SN2 alkylation of a pre-formed ketone enolate with this compound.

Materials:

-

This compound

-

Ketone (e.g., Cyclohexanone)

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 equivalents) to the ketone solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir for 3-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Reaction with Thiolates

This protocol describes the efficient SN2 reaction of a thiolate with this compound.

Materials:

-

This compound

-

Thiol (e.g., Thiophenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add NaH (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMF and cool the suspension to 0 °C.

-

Slowly add a solution of the thiol (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the thiolate solution.

-

Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by the addition of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

References

Application Notes and Protocols: Allyl Phenyl Selenide Derivatives as Precursors for Selenoprotein Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of allyl-selenium compounds, specifically Se-allyl-selenocysteine (ASec), as a precursor for the site-specific incorporation of selenocysteine into proteins. This chemo-enzymatic approach provides a powerful tool for the production of homogenous selenoproteins for research, therapeutic development, and drug discovery. While not a direct metabolic precursor, the allyl-protected selenocysteine allows for precise control over selenoprotein synthesis in both prokaryotic and eukaryotic expression systems.

Introduction to Selenoproteins and the Challenge of Their Synthesis

Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is encoded by the UGA codon, typically a stop codon.[1][2] This unusual translational mechanism, requiring a complex machinery including the SECIS element, makes the recombinant production of selenoproteins notoriously challenging.[1][2] Selenoproteins, such as glutathione peroxidases and thioredoxin reductases, play critical roles in redox signaling, antioxidant defense, and thyroid hormone metabolism.[3][4] Their involvement in various physiological and pathological processes has made them attractive targets for drug development.[5][6]

The inherent difficulties in producing homogenous selenoproteins have spurred the development of novel chemical biology approaches. One such strategy involves the use of protected selenocysteine derivatives that can be incorporated into proteins at specific sites, followed by a deprotection step to yield the native selenocysteine residue.

Allyl-Protected Selenocysteine: A Versatile Tool for Selenoprotein Engineering

Se-allyl-selenocysteine (ASec) has emerged as a valuable tool for the site-specific incorporation of selenocysteine into proteins.[7][8] The allyl group serves as a stable protecting group for the highly reactive selenol of selenocysteine, preventing unwanted side reactions during protein synthesis. This protecting group can be efficiently and chemoselectively removed under mild conditions using a palladium catalyst, yielding the desired selenoprotein.[7][8]

This method offers several advantages over traditional recombinant expression systems:

-

Site-Specific Incorporation: Allows for the precise placement of selenocysteine at any desired position within a protein sequence by utilizing an expanded genetic code.[7][8]

-

High Efficiency: The palladium-mediated deprotection of the allyl group is highly efficient and proceeds under biocompatible conditions.[7][8]

-

Versatility: This technique is applicable to both prokaryotic (E. coli) and eukaryotic (mammalian) cells, enabling the production of a wide range of selenoproteins.[7][8]

-

Homogeneity: Produces homogenous selenoproteins with a defined number and location of selenocysteine residues, which is crucial for structural and functional studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Se-allyl-selenocysteine for selenoprotein synthesis.

Table 1: Synthesis and Deprotection of Se-allyl-selenocysteine (ASec)

| Parameter | Value | Reference |

| Overall Yield of ASec Synthesis | 74% (over 3 steps) | [7] |

| Deprotection Reagent | [PdCl(allyl)]2 | [7][8] |

| Deprotection Conditions | Mild, compatible with proteins and cells | [7][8] |

| Deprotection Efficiency | High | [7][8] |

Table 2: Application in Selenoprotein Production

| Selenoprotein | Expression System | Key Finding | Reference |

| Human Thioredoxin | E. coli | High Sec specificity and enzyme activity | [7] |

| Human Glutathione Peroxidase 1 (GPx1) | E. coli | High Sec specificity and enzyme activity | [7] |

| Enhanced Green Fluorescent Protein (EGFP) | Mammalian Cells (HeLa) | Successful in vivo deprotection of ASec to Sec | [7][8] |

Experimental Protocols

Chemical Synthesis of Se-allyl-selenocysteine (ASec)

This protocol is based on a semi-protected strategy for the synthesis of ASec HCl salt.

Materials:

-

N-Boc-L-selenocystine

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Allyl bromide

-

4 M HCl in dioxane

Procedure:

-

Reduction of Diselenide: Reduce N-Boc-L-selenocystine with NaBH4 in ethanol to generate N-Boc-L-selenocysteine.

-

Allylation: Treat the resulting N-Boc-L-selenocysteine with allyl bromide to afford N-Boc-Se-allyl-L-selenocysteine.

-

Deprotection: Remove the Boc protecting group using 4 M HCl in dioxane to yield the final product, ASec HCl salt, as a white solid.

Note: This synthesis should be performed in a well-ventilated fume hood, as organoselenium compounds can be toxic.

Site-Specific Incorporation of ASec into Proteins in E. coli

This protocol utilizes an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate ASec in response to an amber stop codon (TAG).

Materials:

-

E. coli strain engineered with the orthogonal tRNA/ASecRS pair.

-

Expression vector containing the gene of interest with an in-frame amber codon at the desired Sec position.

-

Growth media (e.g., LB or minimal media).

-

ASec HCl salt.

-

Inducing agent (e.g., IPTG).

Procedure:

-

Transformation: Transform the engineered E. coli strain with the expression vector.

-

Culture Growth: Grow the transformed cells in the appropriate media at 37°C to an OD600 of 0.6-0.8.

-

Induction: Add the inducing agent and ASec to the culture.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the ASec-containing protein.

-

Purification: Purify the protein using standard chromatography techniques.

Palladium-Mediated Deprotection of ASec to Selenocysteine

This protocol describes the chemical conversion of the incorporated ASec to Sec.

Materials:

-

Purified ASec-containing protein.

-

Palladium catalyst, e.g., [PdCl(allyl)]2.

-

Reaction buffer compatible with the protein.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the purified ASec-containing protein with the palladium catalyst in the reaction buffer.

-

Incubation: Incubate the reaction mixture under mild conditions (e.g., room temperature) for a specified period. The reaction progress can be monitored by mass spectrometry.

-

Catalyst Removal: Remove the palladium catalyst, for example, by dialysis or size-exclusion chromatography.

-

Protein Characterization: Confirm the complete conversion of ASec to Sec using mass spectrometry.

Signaling Pathways and Applications in Drug Development

Selenoproteins are integral components of several critical signaling pathways. The ability to produce homogenous selenoproteins using the ASec methodology opens up new avenues for studying these pathways and for developing targeted therapeutics.

-

Redox Signaling: Selenoproteins like thioredoxin reductases and glutathione peroxidases are central to maintaining cellular redox homeostasis.[3][4] Studying the precise role of the selenocysteine residue in these enzymes can provide insights into diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

-

PI3K/Akt/Erk Pathway: Selenoprotein P has been shown to affect the PI3K/Akt/Erk signaling pathway, which is crucial for cell survival and proliferation.[9]

-

NRF-2/HO-1 Pathway: Selenoproteins can regulate the NRF-2/HO-1 signaling pathway, a key player in the cellular antioxidant response.

The development of drugs targeting selenoproteins or leveraging the unique properties of selenium is a growing area of research.[5][6] The ability to synthesize specific selenoproteins allows for:

-

High-throughput screening of small molecules that modulate selenoprotein activity.

-

Structural biology studies to inform rational drug design.

-

Development of selenoprotein-based therapeutics with enhanced stability or activity.

Visualizations

Caption: Workflow for selenoprotein synthesis using Se-allyl-selenocysteine.

Caption: Involvement of selenoproteins in key signaling pathways.

References

- 1. Tagging recombinant proteins with a Sel-tag for purification, labeling with electrophilic compounds or radiolabeling with 11C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]

- 4. researchgate.net [researchgate.net]

- 5. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Site-specific incorporation of selenocysteine using an expanded genetic code and palladium-mediated chemical deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes: Allyl Phenyl Selenide in Medicinal Chemistry

Introduction

Allyl phenyl selenide is a versatile organoselenium compound that serves as a crucial building block and model substrate in organic synthesis and medicinal chemistry.[1] Organoselenium compounds have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] this compound, incorporating both a reactive allyl group and a phenylseleno moiety, is particularly valuable for synthesizing more complex molecules and for studying reaction mechanisms relevant to drug action, such as mimicking the function of the antioxidant enzyme glutathione peroxidase (GPx).[1][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several efficient methods. The most common approaches involve the nucleophilic substitution of an allyl halide with a selenophenol derivative or transition-metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Substitution Method